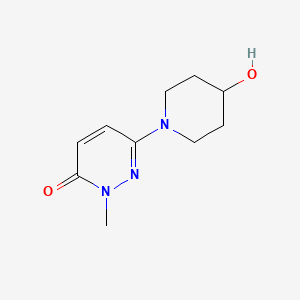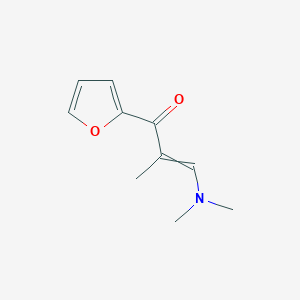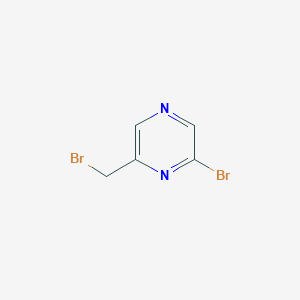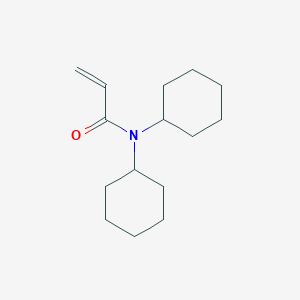![molecular formula C12H22O2Si B8470000 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal](/img/structure/B8470000.png)
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal
Descripción general
Descripción
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is an organic compound with the molecular formula C10H20OSi. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group, which is further connected to a pentynal structure. This compound is often used in organic synthesis due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected alcohol is then subjected to further reactions to introduce the pentynal moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The TBDMS group can be removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF), hydrochloric acid (HCl)
Major Products Formed
Oxidation: 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynoic acid
Reduction: 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynol
Substitution: 4-methyl-2-pentynal
Aplicaciones Científicas De Investigación
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the field of natural product synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates with specific functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal involves its reactivity towards various chemical reagents. The TBDMS group provides stability to the molecule, allowing selective reactions at other functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanamine
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-buten-1-yl]benzene
- Methyl trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cyclohexanecarboxylate
Uniqueness
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is unique due to the presence of both the TBDMS protecting group and the pentynal moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo a variety of chemical reactions while maintaining stability under different conditions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H22O2Si |
|---|---|
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-4-methylpent-2-ynal |
InChI |
InChI=1S/C12H22O2Si/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h10H,1-7H3 |
Clave InChI |
UBEKVUVZTLOFFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(C)(C)C#CC=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(1,2-Dimethyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8470042.png)

